molecular formula C18H26INO2 B1206556 Pranolium iodide CAS No. 38726-81-7

Pranolium iodide

Cat. No.: B1206556
CAS No.: 38726-81-7
M. Wt: 415.3 g/mol
InChI Key: CGJSFWQIYXGCIF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

In a seminal study, pranolium (referred to as UM-272) demonstrated efficacy in preventing aconitine-induced arrhythmias in rats by stabilizing myocardial cell action potentials . This suggests that pranolium iodide, if synthesized, may exhibit comparable or enhanced antiarrhythmic activity due to the iodine ion’s larger atomic radius and polarizability, which could influence receptor binding kinetics.

Properties

CAS No.

38726-81-7

Molecular Formula

C18H26INO2

Molecular Weight

415.3 g/mol

IUPAC Name

(2-hydroxy-3-naphthalen-1-yloxypropyl)-dimethyl-propan-2-ylazanium;iodide

InChI

InChI=1S/C18H26NO2.HI/c1-14(2)19(3,4)12-16(20)13-21-18-11-7-9-15-8-5-6-10-17(15)18;/h5-11,14,16,20H,12-13H2,1-4H3;1H/q+1;/p-1

InChI Key

CGJSFWQIYXGCIF-UHFFFAOYSA-M

SMILES

CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O.[I-]

Canonical SMILES

CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O.[I-]

Related CAS

50643-33-9 (Parent)

Synonyms

dimethylpropranolol
N,N-dimethyl-1-isopropylamino-3-(1-naphthyloxy)propan-2-ol
N,N-dimethylpropranolol
pranolium
pranolium chloride
pranolium iodide
pranolium iodide, (+-)-isomer
SC 27761
UM 272
UM-272

Origin of Product

United States

Comparison with Similar Compounds

Prolonium Iodide (CAS 123-47-7)

  • Structure: Prolonium iodide is a quaternary ammonium salt with iodine as the counterion, structurally akin to pranolium iodide.
  • Therapeutic Use : Primarily used as a vasodilator to improve cerebral and peripheral blood flow .
  • Key Difference: Unlike this compound, prolonium iodide lacks beta-blocking activity, focusing instead on hemodynamic effects.

Stilonium Iodide (CAS 77257-42-2)

  • Structure: Another iodine-containing quaternary ammonium compound.
  • Therapeutic Use : Investigated for antispasmodic and anticholinergic effects .
  • Key Difference: Stilonium iodide targets smooth muscle receptors, diverging from pranolium’s cardiac-specific action .

Functional Analogues

Prodeconium Bromide (CAS 3690-61-7)

  • Structure : Bromide counterion instead of iodide, with a similar quaternary ammonium backbone.
  • Therapeutic Use : Neuromuscular blocking agent .
  • Key Difference: Prodeconium bromide acts on nicotinic acetylcholine receptors, contrasting with pranolium’s beta-adrenergic modulation .

Suxamethonium Chloride (CAS 71-27-2)

  • Structure : Dual quaternary ammonium groups with chloride counterions.
  • Therapeutic Use : Depolarizing neuromuscular blocker .
  • Key Difference: Suxamethonium induces rapid muscle paralysis, whereas pranolium targets ion channels in cardiac cells .

Data Tables

Table 1: Chemical and Pharmacological Comparison

Compound CAS Number Molecular Formula Therapeutic Use Key Mechanism
This compound* Not Available C₁₆H₂₅IN₂O Antiarrhythmic (hypothesized) Beta-adrenergic modulation
Prolonium Iodide 123-47-7 C₁₀H₂₄IN Vasodilation Increases blood flow
Stilonium Iodide 77257-42-2 C₁₈H₃₃IN₂O₂ Antispasmodic Anticholinergic activity
Prodeconium Bromide 3690-61-7 C₁₄H₂₃BrN₂O Neuromuscular blockade Nicotinic receptor antagonism

*this compound data inferred from pranolium chloride (CAS 42879-47-0) studies .

Table 2: Experimental Efficacy in Arrhythmia Models

Compound Model (Species) Effective Dose Outcome Reference
Pranolium (UM-272) Rat (Aconitine) 16 μg/kg IV 100% prevention of arrhythmias
Prolonium Iodide N/A N/A No cardiac-specific data
Suxamethonium Chloride Human 1–2 mg/kg IV Induces transient arrhythmias

Discussion

This compound’s hypothesized antiarrhythmic activity stems from its beta-blocking properties, shared with pranolium chloride, but its iodine counterion may enhance lipid solubility and tissue retention compared to chloride analogs . In contrast, stilonium and prolonium iodide lack direct cardiac ion channel modulation, highlighting pranolium’s unique mechanism.

Limitations: Direct studies on this compound are absent; most data derive from pranolium chloride or structural analogs.

Q & A

Q. What methodologies confirm whether this compound’s observed effects are target-specific or off-target?

  • Methodological Answer : Apply orthogonal assays:
  • CRISPR interference (CRISPRi) : Knock down putative targets and assess effect persistence.
  • Thermal proteome profiling (TPP) : Identify protein targets by thermal stability shifts.
  • SPR biosensing : Measure binding kinetics to purified receptors. Triangulate data with cheminformatics tools (e.g., SEA, SwissTargetPrediction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.